An In-depth Technical Guide to the Core Chemical Properties and Structure of Androstan-17-one
An In-depth Technical Guide to the Core Chemical Properties and Structure of Androstan-17-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androstan-17-one is a foundational molecule in the landscape of steroid chemistry and endocrinology. As a saturated derivative of the androstane (B1237026) steroid nucleus, it and its various isomers are pivotal endogenous metabolites of potent androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). A comprehensive understanding of the chemical properties, stereochemistry, and metabolic pathways of Androstan-17-one is critical for researchers in fields ranging from medicinal chemistry and drug discovery to clinical diagnostics and endocrinology. This technical guide provides a detailed overview of the core chemical and structural aspects of Androstan-17-one, with a focus on its most biologically relevant isomers.
Chemical Structure and Stereochemistry
The core structure of Androstan-17-one is a tetracyclic hydrocarbon featuring a cyclopentanoperhydrophenanthrene skeleton. The molecule is characterized by a ketone group at the C-17 position. The stereochemistry of the androstane nucleus, particularly at the C-5 position, gives rise to two primary isomers: 5α-androstan-17-one and 5β-androstan-17-one. The "α" configuration indicates that the hydrogen atom at C-5 is oriented below the plane of the steroid nucleus, resulting in a trans-fusion of the A and B rings and a relatively planar molecule. Conversely, the "β" configuration signifies that the hydrogen at C-5 is above the plane, leading to a cis-fusion of the A and B rings and a more bent overall structure.
Further stereochemical variations arise from the orientation of substituents, most notably a hydroxyl group at the C-3 position, leading to biologically significant isomers such as androsterone (B159326) (3α-hydroxy-5α-androstan-17-one) and epiandrosterone (B191177) (3β-hydroxy-5α-androstan-17-one).[1]
Physicochemical and Spectroscopic Properties
The physicochemical properties of Androstan-17-one and its isomers are crucial for their biological activity and analytical characterization. These properties are summarized in the tables below.
Table 1: Physicochemical Properties of Androstan-17-one Isomers
| Property | 5α-Androstan-17-one | Androsterone (3α-hydroxy-5α-androstan-17-one) | Epiandrosterone (3β-hydroxy-5α-androstan-17-one) | 5β-Androstan-17-one |
| Molecular Formula | C₁₉H₃₀O[2] | C₁₉H₃₀O₂[3] | C₁₉H₃₀O₂[1] | C₁₉H₃₀O |
| Molecular Weight | 274.45 g/mol [2] | 290.44 g/mol [3] | 290.44 g/mol [4] | 274.45 g/mol |
| CAS Number | 963-74-6[2] | 53-41-8[5] | 481-29-8[1] | 36378-49-1[6] |
| Melting Point | Not available | 181-184 °C[5][7] | 174-177 °C[4] | Not available |
| Boiling Point | Not available | 372.52 °C (estimate)[7] | Not available | Not available |
| Solubility in Water | Poorly soluble | 11.5 mg/L at 23.5 °C[7] | Poorly soluble | Poorly soluble |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), chloroform | Soluble in acetonitrile (B52724) (1 mg/ml), ethanol (1 mg/ml), methanol (B129727) (1 mg/ml)[8] | Soluble in alcohols and chloroform[4] | Soluble in organic solvents |
| LogP (Octanol/Water Partition Coefficient) | 5.7 (Computed)[2] | 3.69[3] | 3.7 (Computed) | 5.7 (Computed) |
Table 2: Spectroscopic Data for 5α-Androstan-17-one
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Data available in spectral databases, typically showing characteristic peaks for the steroid nucleus. |
| ¹³C NMR | Chemical shifts have been assigned for the 19 carbon atoms of the androstane skeleton.[9][10] |
| FTIR | Characteristic C=O stretching vibration for the ketone at C-17.[2] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 274, with characteristic fragmentation patterns.[2] |
Metabolic Pathways Involving Androstan-17-one
Androstan-17-one and its derivatives are key intermediates in the metabolic pathways of androgens. They are primarily formed from the metabolism of dehydroepiandrosterone (B1670201) (DHEA) and testosterone. A significant route for the formation of 5α-reduced androgens is the "backdoor pathway," which bypasses testosterone as an intermediate in the synthesis of DHT.[6][11][12][13][14]
Metabolic Pathways of Androstan-17-one Formation.
Experimental Protocols
Synthesis of 5α-Androstan-17-one
A common synthetic route to 5α-androstan-17-one involves the reduction of the double bond in dehydroepiandrosterone (DHEA) followed by oxidation of the 3β-hydroxyl group. The following is a representative protocol.
Materials:
-
Dehydroepiandrosterone (DHEA)
-
Palladium on charcoal (Pd/C, 10%)
-
Ethanol
-
Hydrogen gas
-
Jones reagent (chromic acid in sulfuric acid and acetone)
-
Ethyl acetate (B1210297)
-
Hexane
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Hydrogenation of DHEA:
-
Dissolve DHEA in ethanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.
-
Evaporate the solvent under reduced pressure to obtain the crude 3β-hydroxy-5α-androstan-17-one (epiandrosterone).
-
-
Oxidation to 5α-Androstan-17-one:
-
Dissolve the crude epiandrosterone in acetone and cool the solution in an ice bath.
-
Add Jones reagent dropwise with stirring until a persistent orange color is observed.
-
Stir the reaction for a few hours at room temperature.
-
Quench the reaction by adding isopropanol (B130326) until the solution turns green.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 5α-androstan-17-one.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Androstan-17-one
GC-MS is a standard technique for the analysis of steroids. The following protocol outlines a general procedure for the analysis of Androstan-17-one.
Materials:
-
Androstan-17-one standard
-
Sample containing Androstan-17-one (e.g., biological extract)
-
Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
Pyridine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Extract the steroids from the sample matrix using a suitable solvent like ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a solution of MSTFA in pyridine.
-
Heat the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative of any hydroxylated steroids present. This step increases the volatility of the analytes.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC Conditions (typical):
-
Injector temperature: 280°C
-
Oven temperature program: Start at 150°C, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions (typical):
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 50-500.
-
Ion source temperature: 230°C.
-
-
-
Data Analysis:
-
Identify Androstan-17-one by comparing its retention time and mass spectrum with that of a known standard.
-
Quantify the analyte using an internal standard and a calibration curve if necessary.
-
Workflow for GC-MS Analysis of Androstan-17-one.
Conclusion
Androstan-17-one and its isomers represent a cornerstone in the study of steroid biochemistry and physiology. Their diverse stereochemistries give rise to a range of biological activities and metabolic fates. A thorough understanding of their chemical properties, structures, and the analytical methods used for their characterization is indispensable for professionals in drug development and endocrine research. The information and protocols provided in this guide serve as a comprehensive resource to facilitate further investigation into this important class of molecules.
References
- 1. Epiandrosterone - Wikipedia [en.wikipedia.org]
- 2. 5alpha-Androstan-17-one | C19H30O | CID 101927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Androsterone | C19H30O2 | CID 5879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is Epiandrosterone - Properties & Specifications [nj-finechem.com]
- 5. Androsterone | 53-41-8 [chemicalbook.com]
- 6. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. Androsterone CAS#: 53-41-8 [m.chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. The “backdoor pathway” of androgen synthesis in human male sexual development | PLOS Biology [journals.plos.org]
